
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features an azo group (-N=N-) linked to a m-tolyl group (a benzene ring with a methyl group at the meta position) and a carboxylic acid group
Preparation Methods
The synthesis of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the azo group: The azo group can be introduced via a diazotization reaction, where an aromatic amine (such as m-toluidine) is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-5-oxo-4-((p-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with a p-tolyl group instead of an m-tolyl group.
4,5-Dihydro-5-oxo-4-((o-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has an o-tolyl group instead of an m-tolyl group.
4,5-Dihydro-5-oxo-4-((phenyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
66256-72-2 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-[(3-methylphenyl)diazenyl]-5-oxo-1,4-dihydropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O3/c1-6-3-2-4-7(5-6)12-13-8-9(11(17)18)14-15-10(8)16/h2-5,8H,1H3,(H,15,16)(H,17,18) |
InChI Key |
CCTSVMZJARVJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2C(=NNC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

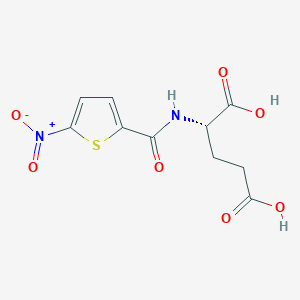
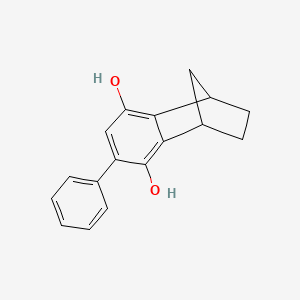
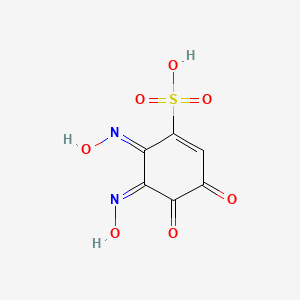

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

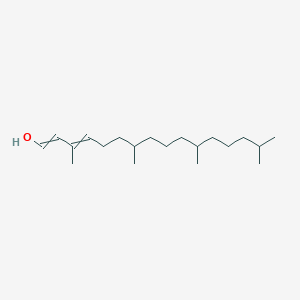

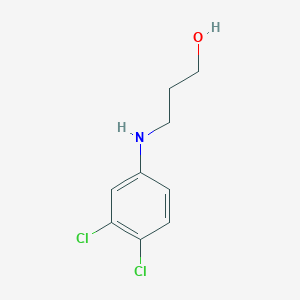
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)
